molecular formula C19H19N3O B12712692 4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- CAS No. 93182-17-3

4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)-

Cat. No.: B12712692
CAS No.: 93182-17-3
M. Wt: 305.4 g/mol
InChI Key: JOQTXNLDECSXII-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- is a complex organic compound characterized by its unique structure, which includes a piperidinol ring substituted with a naphthalenyl and pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthalenyl-3-pyridazine with piperidinol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Naphthalenyl)-1-(phenylmethyl)-4-piperidinol
  • 1-(1-Methylethyl)-4-(1-naphthalenyl)-4-piperidinol
  • 4-Piperidinol, 1-methyl-4-(1-naphthalenyl)-

Uniqueness

4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

93182-17-3

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-(6-naphthalen-1-ylpyridazin-3-yl)piperidin-4-ol

InChI

InChI=1S/C19H19N3O/c23-15-10-12-22(13-11-15)19-9-8-18(20-21-19)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,15,23H,10-13H2

InChI Key

JOQTXNLDECSXII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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